molecular formula C5H12Cl2O6S B084242 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate CAS No. 12712-28-6

1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate

Cat. No. B084242
CAS RN: 12712-28-6
M. Wt: 271.12 g/mol
InChI Key: HROJKPIFOUEBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is a chemical compound that is commonly used in scientific research. It is a sulfate ester of bis(chloromethyl)propane-1,3-diol, which is a highly reactive compound that is used as a cross-linking agent in the production of polymers, resins, and other materials.

Mechanism Of Action

The mechanism of action of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is not well understood. However, it is believed to function as a cross-linking agent by reacting with other chemical compounds to form covalent bonds. This process helps to increase the strength and durability of polymers, resins, and other materials.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. However, it is known to be highly reactive and can cause irritation and damage to the skin, eyes, and respiratory system if not handled properly. It is also considered to be a potential carcinogen and mutagen.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate in lab experiments include its high reactivity and ability to cross-link with other chemical compounds. It is also relatively inexpensive and readily available. However, its potential toxicity and carcinogenic properties make it a hazardous material to work with, requiring strict safety protocols and proper handling.

Future Directions

There are several potential future directions for research involving 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. One area of interest is its potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures. Additionally, further research is needed to better understand its mechanism of action and potential toxicity, which could help to improve safety protocols and reduce the risk of exposure for researchers working with this compound. Finally, there is potential for the development of new materials and chemical compounds using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate as a cross-linking agent.

Synthesis Methods

The synthesis of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is typically carried out using a reaction between bis(chloromethyl)propane-1,3-diol and sulfuric acid. The reaction is typically carried out under acidic conditions, with the addition of a catalyst to help promote the reaction. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is commonly used in scientific research as a cross-linking agent for the production of polymers, resins, and other materials. It is also used as a reagent in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Additionally, it has been shown to have potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures.

properties

CAS RN

12712-28-6

Product Name

1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate

Molecular Formula

C5H12Cl2O6S

Molecular Weight

271.12 g/mol

IUPAC Name

2,2-bis(chloromethyl)propane-1,3-diol;sulfuric acid

InChI

InChI=1S/C5H10Cl2O2.H2O4S/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H2,1,2,3,4)

InChI Key

HROJKPIFOUEBIR-UHFFFAOYSA-N

SMILES

C(C(CO)(CCl)CCl)O.OS(=O)(=O)O

Canonical SMILES

C(C(CO)(CCl)CCl)O.OS(=O)(=O)O

Other CAS RN

12712-28-6

Origin of Product

United States

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